molecular formula C7H12N2O B14814248 N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide

N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide

Cat. No.: B14814248
M. Wt: 140.18 g/mol
InChI Key: CUDZUFGSVINTQQ-UHFFFAOYSA-N
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Description

N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide is a bicyclic compound featuring a fused cyclopropane and piperidine ring system, with an acetamide group at the 6-position. This scaffold is notable for its conformational rigidity, which enhances binding specificity in biological targets. It has been explored extensively in medicinal chemistry, particularly as a core structure for HIV-1 entry inhibitors .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide

InChI

InChI=1S/C7H12N2O/c1-4(10)9-7-5-2-8-3-6(5)7/h5-8H,2-3H2,1H3,(H,9,10)

InChI Key

CUDZUFGSVINTQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C or LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with N-(3-azabicyclo[3.1.0]hexan-6-yl)acetamide:

N-(Piperidin-4-yl)acetamide: A monocyclic analogue lacking the bicyclic constraint.

N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine : A bicyclic derivative with a dimethylamine group instead of acetamide .

Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate : A benzyl-substituted variant with an ester group .

N-((1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide : A fluorobenzamide derivative with enhanced lipophilicity .

Comparative Physicochemical Properties

Table 1 summarizes key properties derived from computational and experimental studies:

Compound Molecular Weight (g/mol) LogP Dipole Moment (μ) Hydrogen Bonds Melting Point (°C)
This compound ~168.2 (estimated) 0.8 4.2 3 180–185 (estimated)
N-(Piperidin-4-yl)acetamide 142.2 0.5 3.8 2 160–165
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine 126.2 0.2 2.5 1 Not reported
3-Benzoyl-3-azabicyclo[3.1.0]hexan-6-yl derivatives ~350–400 2.5–3.0 5.1–5.8 4–5 200–220

Notes:

  • The acetamide group in the target compound increases LogP compared to dimethylamine derivatives, enhancing membrane permeability while retaining moderate hydrophilicity .
  • Benzoyl-substituted analogues (e.g., compounds 30–32 in ) exhibit higher dipole moments and LogP due to aromatic groups, favoring hydrophobic interactions in viral envelope proteins.

Critical Advantages and Limitations

Advantages of this compound

  • Rigidity : The bicyclic scaffold reduces conformational entropy, improving target binding over flexible analogues like piperazine .
  • Balanced Physicochemical Profile : Moderate LogP and dipole moment optimize solubility and permeability.

Limitations

  • Synthetic Challenges: Multi-step synthesis of the bicyclic core increases production costs compared to monocyclic amines .
  • Competitor Compounds : Benzoyl-substituted derivatives (e.g., ) show superior potency but poorer aqueous solubility.

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